FLURADOLINE
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16205-32-6 |
|---|---|
Molecular Formula |
C22H14Br2N4O14S4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3 |
InChI Key |
HDPXSAXRLVDBIR-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)F)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
Synonyms |
2-fluoroestradiol |
Origin of Product |
United States |
Chemical Synthesis and Synthetic Route Elucidation
Original Synthesis Methodologies for Fluradoline
While the specific, step-by-step original synthesis of this compound is not extensively detailed in readily available literature, the synthesis of its core structure and closely related analogs points towards a multi-step process culminating in the introduction of the side chain at the 11-position. The synthesis of a nuclear hydroxylated metabolite of this compound has been reported, providing insights into the likely synthetic pathway for the parent compound. This pathway likely involves the preparation of a key intermediate, 2-fluoro-11-chlorodibenzo[b,f]oxepine, followed by a nucleophilic substitution reaction.
Analogy to Amodiaquine Synthesis Approaches
An analogy can be drawn between the synthesis of certain heterocyclic compounds and the antimalarial drug Amodiaquine. Amodiaquine is a 4-aminoquinoline (B48711) derivative, and its synthesis often involves a nucleophilic displacement reaction where a chlorine atom at the 4-position of the quinoline (B57606) ring is substituted by an appropriate amine side chain. While this compound is structurally distinct from Amodiaquine, a conceptual parallel exists in the final steps of their syntheses, where a leaving group on the core heterocyclic structure is displaced by a functionalized side chain. In the case of this compound, this would involve the displacement of a leaving group at the 11-position of the dibenzo[b,f]oxepine ring.
Mannich Reaction Applications in this compound Synthesis
The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. This reaction is a cornerstone in the synthesis of many pharmaceuticals. Although a direct application of the Mannich reaction in the primary synthesis of the this compound side chain is not explicitly documented in the reviewed literature, it is a plausible method for the synthesis of precursors to the N-methyl-2-aminoethanethiol side chain. For instance, a Mannich reaction could be employed to introduce an aminomethyl group to a suitable precursor, which could then be further elaborated to form the desired side chain before its attachment to the dibenzo[b,f]oxepine core.
Nucleophilic Aromatic Displacement Reactions in this compound Synthesis
A crucial step in the likely original synthesis of this compound is a nucleophilic aromatic displacement (SNA_r) reaction. This type of reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. In the context of this compound synthesis, the key step would be the reaction of 2-fluoro-11-chlorodibenzo[b,f]oxepine with N-methyl-2-aminoethanethiol. The thiol group of N-methyl-2-aminoethanethiol acts as the nucleophile, attacking the electron-deficient carbon at the 11-position of the dibenzo[b,f]oxepine ring and displacing the chloride ion. The presence of the fluorine atom on the aromatic ring can influence the reactivity of the substrate in this reaction.
Alternative and Modified Synthetic Routes for this compound
The synthesis of the dibenzo[b,f]oxepine scaffold, the central structural motif of this compound, has been the subject of considerable research, leading to the development of various alternative and modified synthetic routes. These methods offer different approaches to constructing the tricyclic system, which can then be further functionalized to yield this compound.
Synthesis of Dibenzo[b,f]oxepine Derivatives as Precursors
Several methods have been established for the synthesis of dibenzo[b,f]oxepine derivatives, which serve as the foundational precursors for this compound. These strategies focus on the efficient construction of the seven-membered oxepine ring fused to two benzene (B151609) rings.
One notable method is the Ullmann condensation followed by a Friedel-Crafts reaction . This approach typically involves the copper-catalyzed coupling of a phenol (B47542) with an ortho-haloaryl ketone to form a diaryl ether, which then undergoes an intramolecular Friedel-Crafts acylation to form the tricyclic ketone, dibenzo[b,f]oxepin-10(11H)-one. This ketone is a versatile intermediate that can be converted to the required 11-chloro derivative for the final side-chain installation.
Another powerful technique is the intramolecular McMurry reaction . This reaction utilizes a low-valent titanium reagent to reductively couple two carbonyl groups within the same molecule to form an alkene. In the context of dibenzo[b,f]oxepine synthesis, this would involve the intramolecular coupling of a diketone precursor to form the central double bond of the oxepine ring.
More recent approaches include palladium-catalyzed intramolecular C-O bond formation, which has become a powerful tool for the synthesis of diaryl ethers and related heterocyclic systems.
| Synthetic Method for Dibenzo[b,f]oxepine Scaffold | Key Reactions | Starting Materials Example |
| Ullmann Condensation / Friedel-Crafts Acylation | Ullmann ether synthesis, Intramolecular acylation | A phenol and an ortho-haloaryl ketone |
| Intramolecular McMurry Reaction | Reductive coupling of carbonyls | A diketone precursor |
| Palladium-Catalyzed Cyclization | Intramolecular C-O bond formation | A suitably functionalized diaryl ether precursor |
Cascade Reactions in Dibenzo[b,f]oxepine Scaffold Formation
Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules by combining multiple bond-forming events in a single synthetic operation. Several cascade reactions have been developed for the construction of the dibenzo[b,f]oxepine scaffold. nih.gov
One such cascade process involves a nucleophilic aromatic substitution followed by a Knoevenagel condensation . nih.gov This one-pot synthesis of substituted dibenzo[b,f]oxepines proceeds under transition-metal-free conditions, making it an attractive and environmentally benign method. nih.gov The reaction sequence builds the tricyclic system in a highly efficient manner.
The strategic application of these varied synthetic methodologies provides a robust toolbox for the creation of this compound and its analogs, enabling further exploration of their chemical and biological properties.
Green Chemistry Approaches and Sustainable Procedures in Related Syntheses
This compound belongs to the dibenzo[b,f]oxepine class of compounds. While specific green synthesis routes for this compound are not extensively detailed in publicly available literature, significant progress has been made in developing sustainable procedures for its core dibenzo[b,f]oxepine scaffold. These advancements focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
A notable green approach is the development of one-pot synthesis methods that operate under transition-metal-free conditions. acs.org One such strategy employs a cascade reaction that begins with a nucleophilic aromatic substitution, followed by an intramolecular Knoevenagel condensation to construct the dibenzo[b,f]oxepine framework. acs.orgmdpi.com This method is advantageous as it reduces the number of separate purification steps and avoids the use of heavy metal catalysts. acs.org The efficiency of this cascade process has been demonstrated in the total synthesis of related natural products like bauhinoxepin C. acs.org
Another sustainable strategy involves the use of more environmentally benign catalytic systems. For instance, a cooperative system using sustainable iron(II) chloride (FeCl₂) has been developed for the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids, yielding dibenzo[b,e]oxepin-11(6H)-ones, which are key structural relatives. researchgate.net Researchers have also explored visible-light-induced cycloaddition reactions as a green alternative for constructing the oxepine ring. researchgate.net The move away from toxic and expensive reagents is a central theme in modern pharmaceutical synthesis. researchgate.net For example, in the synthesis of other complex molecules, efforts have been made to replace environmentally harmful reagents like bromofluoromethane (B51070) with greener alternatives. americanpharmaceuticalreview.comgoogle.com
| Method | Key Features | Advantages | Reference |
| One-Pot Cascade Reaction | Nucleophilic aromatic substitution followed by Knoevenagel condensation. | Transition-metal-free, reduced purification steps, high atom economy. | acs.org |
| FeCl₂-Catalyzed Acylation | Utilizes sustainable and inexpensive iron catalyst. | Avoids precious metal catalysts, good functional group tolerance. | researchgate.net |
| Visible-Light-Induced Cycloaddition | Employs light as a clean energy source. | High energy efficiency, mild reaction conditions. | researchgate.net |
Advanced Synthetic Techniques for this compound and Related Structures
The construction of the tricyclic dibenzo[b,f]oxepine core of this compound requires sophisticated synthetic methodologies. Modern organic chemistry offers several advanced techniques that provide efficient and selective access to this complex scaffold.
Electro-Organic Synthesis in Dibenzo[b,f]oxepine Chemistry
Electro-organic synthesis has emerged as a powerful and sustainable tool in modern chemistry, utilizing electricity as a traceless reagent to drive chemical transformations. In the context of dibenzo[b,f]oxepine chemistry, electrooxidative annulations represent a cutting-edge strategy for constructing the seven-membered benzoxepine (B8326511) skeleton. researchgate.net
This technique often involves a transition metal-catalyzed C-H activation, where electricity serves as the terminal oxidant, eliminating the need for chemical oxidants that generate stoichiometric waste. researchgate.net Specifically, electrochemical metal-catalyzed [5+2] cycloadditions have been successfully developed for the synthesis of benzoxepines. researchgate.net These reactions proceed through a proposed rhodium(III/I) catalytic cycle, featuring C-H/O-H activation and efficient alkyne annulation with a broad substrate scope. researchgate.net The use of electricity as the sole oxidant makes this an exceptionally clean and green method for assembling the core structure found in this compound. researchgate.net
Rhodium-Catalyzed Annulation Methods for Oxepine Ring Construction
Rhodium-catalyzed reactions are among the most powerful methods for constructing complex ring systems, including the oxepine core. Specifically, Rh(III)-catalyzed [5+2] annulation reactions have been extensively developed to furnish oxepine and benzo[b]oxepine derivatives. nih.govresearchgate.net These reactions typically involve the coupling of a five-atom component with a two-atom component to build the seven-membered ring.
Several variations of this methodology have been reported:
Annulation of Vinylated Tyrosines: A Rh(III)-catalyzed [5+2] annulation of vinylated tyrosines with various internal alkynes provides access to oxepine-mounted unnatural amino acids. nih.gov
Annulation of 2-Alkenylphenols: An oxidative [5+2] annulation of readily available 2-alkenylphenols with propargyl carbonates has been developed, using two oxygen-containing functional groups as traceless assisting groups. researchgate.net
Annulation of 2-(2-nitrovinyl)phenols: The reaction of 2-(2-nitrovinyl)phenols with disubstituted alkynes under Rh(III) catalysis yields biologically significant 4-nitro substituted benzo[b]oxepines. researchgate.net
The general mechanism for these rhodium-catalyzed annulations often begins with the generation of an electrophilic species from the catalyst and one of the reactants. mdpi.com For example, in related systems, a rhodium catalyst reacts with a vinyl diazo compound to generate an electrophilic vinyl carbenoid species. mdpi.com This intermediate is then attacked by a nucleophile, leading to a zwitterionic intermediate that undergoes ring closure to form the final cycloadduct, expelling the catalyst to complete the cycle. mdpi.com This catalytic approach offers high efficiency and selectivity in constructing the central oxepine ring of the dibenzo[b,f]oxepine scaffold. researchgate.net
| Catalyst System | Reactants | Product Type | Reference |
| Rh(III) Catalyst | Vinylated Tyrosines + Internal Alkynes | Oxepine-Mounted Tyrosines | nih.gov |
| Rh(III) Catalyst | 2-Alkenylphenols + Propargyl Carbonates | Benzo[b]oxepines | researchgate.net |
| Rh(III) Catalyst | 2-(2-nitrovinyl)phenols + Disubstituted Alkynes | 4-Nitro Substituted Benzo[b]oxepines | researchgate.net |
Spectroscopic and Structural Characterization Methods
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
Proton NMR (¹H NMR) Analysis of Dibenzo[b,f]oxepine Systems
Proton NMR (¹H NMR) provides information on the chemical environment of protons within a molecule. For the dibenzo[b,f]oxepine scaffold, characteristic chemical shifts are observed. Aromatic protons typically resonate in the range of δ 6.5–8.4 ppm. semanticscholar.orgmdpi.com Olefinic protons show signals around 7 ppm. semanticscholar.orgmdpi.com The coupling constants are also indicative of the structure, with a typical 3J coupling constant for aromatic protons being around 7.5–8.5 Hz. semanticscholar.orgmdpi.com For protons in an AB spin system in the Z configuration, a characteristic 3J coupling constant is approximately 11 Hz. semanticscholar.orgmdpi.com
In a study of dibenzo[b,f]oxepin-10-yl(phenyl)methanone, specific proton signals were observed at δ 7.03 (t, J = 7.5 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 7.17 (t, J = 7.0 Hz, 1H), 7.28–7.34 (m, 5H), 7.37–7.45 (m, 3H), 7.53–7.56 (m, 1H), and 7.94 (d, J = 8.0 Hz, 2H) ppm. rsc.org For dibenzo[b,e]oxepin-11(6H)-one O-(3,4,5-trimethoxy benzoyl)oxime, the aromatic protons appeared at δ 7.46–7.51 (m, 4H), 7.37 (d, 1H), 7.01 (d, 2H), 6.96 (dd, 1H), and 6.84 (d, 1H), while the methylene (B1212753) protons of the oxepine ring were observed as singlets at δ 5.23 and 5.19 ppm. nih.gov
Table 1: Characteristic ¹H NMR Data for Dibenzo[b,f]oxepine Derivatives
| Proton Type | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |
| Aromatic | 6.5 - 8.4 | 7.5 - 8.5 (³J) | semanticscholar.orgmdpi.com |
| Olefinic | ~7 | 11 (³J for Z-config.) | semanticscholar.orgmdpi.com |
| Methylene (H-6 in dibenzo[b,e]oxepinone derivative) | 5.17, 5.23 | N/A | nih.gov |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment
Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon framework of a molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. libretexts.org The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.org For instance, sp² hybridized carbons, like those in carbonyl groups and aromatic rings, are significantly shifted downfield (170-220 ppm for carbonyls). libretexts.org
In the analysis of dibenzo[b,f]oxepine derivatives, ¹³C NMR is critical for confirming the structure. For example, in dibenzo[b,f]oxepin-10-yl(phenyl)methanone, the carbonyl carbon resonates at δ 197.0 ppm, while the aromatic carbons appear in the range of δ 121.4-158.6 ppm. rsc.org For a series of (E)-1-(4-fluorophenyl)-2-(dibenzo[b,f]oxepin-3-yl)diazenes, extensive ¹³C NMR data has been reported, with signals spanning from approximately δ 55 ppm to over 165 ppm, corresponding to the various carbons in the substituted dibenzo[b,f]oxepine and azobenzene (B91143) moieties. mdpi.com In dibenzo[b,e]oxepin-11(6H)-one derivatives, the C11 carbonyl carbon appears in the range of 163.47–165.45 ppm. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for Dibenzo[b,f]oxepine Derivatives
| Carbon Type | Chemical Shift Range (ppm) | Reference |
| Carbonyl (C=O) | 163 - 200 | rsc.orgnih.gov |
| Aromatic/Olefinic | 105 - 165 | rsc.orgmdpi.com |
| Aliphatic (e.g., OCH₃) | ~55 | mdpi.com |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. In dibenzo[b,f]oxepine systems, characteristic IR bands can be observed. For instance, valence vibrations of =C-H bonds in the aromatic rings typically appear in the 3080–3030 cm⁻¹ range. semanticscholar.org In a study of dibenzo[b,f]oxepin-10-yl(phenyl)methanone, IR peaks were noted at 3056, 1656 (C=O stretch), 1205, and 754 cm⁻¹. rsc.org For dibenzo[b,e]oxepin-11(6H)-one O-(4-iodobenzoyl)oxime, characteristic bands were found at 2878 (CH₂-O) and 1739 (C=O, oxime carbamate) cm⁻¹. nih.gov
Table 3: Key FTIR Frequencies for Dibenzo[b,f]oxepine Derivatives
| Functional Group | Vibrational Frequency (cm⁻¹) | Reference |
| Aromatic =C-H Stretch | 3030 - 3080 | semanticscholar.org |
| Carbonyl (C=O) Stretch | 1656 - 1750 | rsc.orgnih.gov |
| Methylene C-H Stretch (in CH₂-O) | ~2840 - 2925 | nih.gov |
Raman Spectroscopy Applications
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The absorption of UV or visible radiation promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.orgshu.ac.uk The wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores (light-absorbing groups). shu.ac.uk
For organic molecules, the most common electronic transitions are n → π* and π → π. shu.ac.uk These transitions require unsaturated groups (chromophores) that provide the π electrons. shu.ac.uk In a study of azo-dibenzo[b,f]oxepine derivatives, the UV-Vis spectra were used to investigate photoisomerization. nih.gov The maximum absorption for the π → π transitions of the trans isomers were observed between 371 nm and 446 nm. nih.gov In another study on similar compounds, it was found that derivatives with an azo bond in the meta position showed distinct n→π* absorption bands for both E/Z isomers, indicating their potential as photoswitchable compounds. mdpi.comnih.gov
Table 4: UV-Vis Absorption Maxima (λmax) for Dibenzo[b,f]oxepine Derivatives
| Derivative Type | Transition | λmax (nm) | Reference |
| Azo-dibenzo[b,f]oxepines (trans) | π → π | 371 - 446 | nih.gov |
| Azo-dibenzo[b,f]oxepines (meta-azo) | n → π | Visible | mdpi.comnih.gov |
Mass Spectrometry Techniques for Molecular Mass Confirmation
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions, thereby providing precise information about the molecular weight and elemental composition of a compound. For Fluradoline, this technique is essential for confirming its molecular formula, C17H16FNOS.
The molecular weight of this compound has been determined to be approximately 301.38 g/mol . genophore.comncats.io High-resolution mass spectrometry (HRMS) techniques, often coupled with liquid chromatography (LC-MS), are employed to achieve high accuracy and sensitivity in molecular mass determination. chromatographyonline.comspectroscopyonline.com In a typical analysis, the this compound molecule is ionized, commonly through electrospray ionization (ESI), and the resulting ions are guided into a mass analyzer. The analyzer, which could be a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio, allowing for the precise measurement of the molecular ion's mass. youtube.com This experimental value is then compared to the theoretical mass calculated from the molecular formula, providing unambiguous confirmation of the compound's identity. The high sensitivity of modern mass spectrometers is particularly advantageous for analyzing small quantities of a substance. sciex.comgenedata.com
X-ray Crystallography for Solid-State Structural Determination
The process involves irradiating a single crystal of this compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. libretexts.org This electron density map is then used to determine the precise positions of each atom in the this compound molecule.
While specific crystallographic data for this compound itself is not detailed in the provided search results, the general methodology is well-established. For a compound like this compound, which possesses a dibenz[b,f]oxepin (B1201610) core, X-ray crystallography would reveal the puckering of the central seven-membered ring and the relative orientation of the phenyl rings. ontosight.ai The data obtained from X-ray diffraction analysis includes the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. rsc.orgwikipedia.orgresearchgate.net This information is crucial for understanding the intermolecular interactions, such as hydrogen bonds or π–π stacking, that stabilize the crystal structure. mdpi.com The final refined crystal structure provides an accurate model of the molecule's solid-state conformation. nih.gov
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations on Fluradoline and Analogues
Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method that balances accuracy with computational efficiency, making it suitable for studying the electronic structure and geometry of molecules. Studies involving dibenzo[b,f]oxepine derivatives, a class to which this compound belongs, have utilized DFT for various analyses.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental step in computational chemistry, aiming to find the lowest energy structure of a molecule. DFT methods are frequently used for this purpose due to their favorable cost-accuracy ratio and the availability of analytical gradients google.com. For dibenzo[b,f]oxepine derivatives, DFT calculations have been performed to analyze their geometry, including the conformations of E/Z isomers mdpi.commdpi.com. The geometry optimization procedure involves calculating energy at an initial geometry and iteratively searching for a lower energy configuration mdpi.com. Various DFT functionals and basis sets, such as B3LYP, B3PW91, mPW1PW91, ωB97XD, DGDZVP2, and 6-31G(d,p), have been evaluated for their accuracy in geometry optimization, with some showing superior performance nih.gov. These optimizations are crucial for understanding the molecule's three-dimensional structure and how it might interact with biological targets google.comarxiv.org.
Electronic Structure Analysis (HOMO-LUMO Gap)
DFT calculations are instrumental in determining the electronic structure of molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key descriptor that reflects a molecule's chemical reactivity, stability, and potential for charge transfer irjweb.comscirp.orgmdpi.com. For dibenzo[b,f]oxepine derivatives, the HOMO and LUMO orbitals have been calculated to determine this gap, which can indicate potential applications in areas like organic semiconductors or photopharmacology mdpi.comrepositorioinstitucional.mx. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater propensity for electron transfer scirp.org. While specific HOMO-LUMO gap values for this compound are not detailed in the provided snippets, studies on related compounds utilize these calculations to characterize their electronic properties physchemres.org.
Solvation Effects Modeling using Polarizable Continuum Models (PCM)
The behavior of molecules in solution is significantly influenced by solvent interactions. Polarizable Continuum Models (PCM) are widely adopted computational methods to simulate these solvation effects wikipedia.orgnih.gov. PCM treats the solvent as a continuous medium, offering a computationally efficient alternative to modeling individual solvent molecules wikipedia.org. This approach is valuable for calculating molecular energies and gradients at DFT levels wikipedia.orgosti.gov. Studies have employed variants of PCM, such as IEF-PCM, to account for aqueous solvation in DFT calculations researchgate.net, and it is recommended for geometry optimization steps, especially when solvent incorporation is necessary for accuracy nih.gov. By modeling solvation, PCM helps provide a more realistic description of molecular systems in solution nih.govarxiv.org.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. This method is vital for understanding molecular recognition and designing new drugs.
Interaction with Neurotransmitter Transporters
Neurotransmitter transporters (NTTs), such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are critical for regulating neurotransmitter levels in the brain and are important drug targets for neurological and psychiatric disorders nih.govresearchgate.netmoleculardevices.com. Molecular docking studies have been employed to investigate the interactions of various compounds with these transporters researchgate.netnih.gov. These studies aim to rationalize the molecular basis of drug-transporter interactions, predict binding affinities, and guide the design of selective inhibitors researchgate.netnih.gov. Computational docking analyses have predicted interactions within transporter binding pockets, revealing how molecular features influence affinity researchgate.net.
Tubulin Binding Site Interactions of Dibenzo[b,f]oxepines
Dibenzo[b,f]oxepine derivatives have been investigated for their potential to interact with tubulin, a key protein in cell division, particularly at the colchicine (B1669291) binding site mdpi.commdpi.comnih.govsemanticscholar.org. Molecular docking studies have shown that these compounds can bind to tubulin mdpi.comnih.govsemanticscholar.org. For example, specific dibenzo[b,f]oxepine derivatives have been analyzed for their binding to the colchicine binding site of tubulin mdpi.comnih.gov.
Theoretical Predictions of Molecular Recognition Elements
Understanding how a molecule recognizes and binds to its biological target is fundamental to drug discovery. For dibenzo[b,f]oxepine derivatives, significant research has focused on their interaction with tubulin, particularly at the colchicine binding site, a common target for microtubule inhibitors. Theoretical predictions of molecular recognition elements involve analyzing the geometric and electronic properties of these compounds and their
Molecular Mechanisms of Action and Biochemical Interactions
Monoamine Neurotransmitter Reuptake Inhibition
Fluradoline functions as a monoamine reuptake inhibitor, a class of compounds that block the reabsorption of key neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action effectively increases the concentration and duration of these neurotransmitters in the synapse, enhancing their signaling capabilities. ncats.io Rodent studies have demonstrated that this compound is a non-selective inhibitor, targeting the transporters for norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576). ncats.io
Norepinephrine Reuptake Inhibition
This compound has been shown to block the reuptake of norepinephrine (NE). ncats.io By inhibiting the norepinephrine transporter (NET), this compound increases the availability of NE in the synaptic cleft. Norepinephrine is a crucial neurotransmitter involved in regulating attention, alertness, and the "fight-or-flight" response. The inhibition of its reuptake is a common mechanism of action for many antidepressant medications.
Serotonin Reuptake Inhibition
The compound also exhibits inhibitory effects on the reuptake of serotonin (5-HT). ncats.io By blocking the serotonin transporter (SERT), this compound leads to elevated extracellular levels of serotonin. Serotonin plays a significant role in mood regulation, sleep, appetite, and other cognitive functions. Inhibition of serotonin reuptake is the primary mechanism of the widely used selective serotonin reuptake inhibitors (SSRIs).
Dopamine Reuptake Inhibition
In addition to norepinephrine and serotonin, this compound inhibits the reuptake of dopamine (DA). ncats.io This is achieved through the blockade of the dopamine transporter (DAT), resulting in increased dopaminergic signaling. Dopamine is a key neurotransmitter in the brain's reward system and is also involved in motivation, pleasure, and motor control.
Inhibition of Monoamine Reuptake by this compound
| Neurotransmitter | Transporter | Action of this compound |
| Norepinephrine (NE) | Norepinephrine Transporter (NET) | Inhibition of reuptake |
| Serotonin (5-HT) | Serotonin Transporter (SERT) | Inhibition of reuptake |
| Dopamine (DA) | Dopamine Transporter (DAT) | Inhibition of reuptake |
Differentiation from Monoamine Oxidase Inhibition
The primary mechanism of this compound is the inhibition of monoamine reuptake. It is important to distinguish this from another major class of antidepressants, the monoamine oxidase inhibitors (MAOIs). MAOIs work by inhibiting the enzyme monoamine oxidase, which is responsible for breaking down monoamine neurotransmitters. While both classes of drugs result in increased availability of monoamines, they do so through distinct molecular pathways. There is currently no scientific evidence to suggest that this compound possesses any significant inhibitory activity against monoamine oxidase.
Broader Molecular Pathways Influenced by Dibenzo[b,f]oxepine Derivatives
This compound belongs to the dibenzo[b,f]oxepine class of chemical compounds. ncats.io Derivatives of this structural scaffold are known to possess a wide range of pharmacological activities, including antidepressant, antipsychotic, and anxiolytic effects. nih.gov Their diverse biological actions suggest that they may influence a variety of molecular pathways beyond simple monoamine reuptake inhibition.
Implications for Neural Signaling Pathways
The modulation of multiple monoamine systems by dibenzo[b,f]oxepine derivatives like this compound has significant implications for various downstream neural signaling pathways. By increasing the synaptic concentrations of norepinephrine, serotonin, and dopamine, these compounds can trigger a cascade of intracellular events that ultimately lead to changes in gene expression and neuronal function. These pathways are complex and interconnected, and their sustained modulation is thought to underlie the therapeutic effects of antidepressant medications. The simultaneous impact on all three major monoamine systems suggests a broad influence on the intricate neural circuits that govern mood and behavior.
Cellular and Molecular Processes affected by this compound's scaffold
Currently, publicly available scientific literature does not extensively detail the specific cellular and molecular processes affected uniquely by the chemical scaffold of this compound. Research has predominantly focused on the pharmacological effects of the entire this compound molecule. Therefore, the following information pertains to the activities of the this compound compound as a whole.
This compound is recognized as a centrally acting compound with antinociceptive and antidepressant properties. ncats.ioncats.io Its primary mechanism of action at the molecular level involves the inhibition of monoamine reuptake. Specifically, experiments in rodents have demonstrated that this compound blocks the reuptake of norepinephrine (NE), serotonin (5-HT), and dopamine (DA) in the brain. ncats.io This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
The interaction of this compound with monoamine transporters is a key aspect of its biochemical profile. Monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are crucial for regulating the levels of these neurotransmitters in the brain. By inhibiting these transporters, this compound modulates the signaling pathways associated with mood and pain perception.
While detailed structure-activity relationship (SAR) studies specifically for the this compound scaffold are not widely published, the activity of similar compounds that interact with monoamine transporters is often dependent on their chemical structure. The affinity for and inhibition of SERT, NET, and DAT can be significantly altered by modifications to the core chemical scaffold of a molecule.
The table below summarizes the known molecular targets of this compound.
| Molecular Target | Action | Affected Neurotransmitters |
| Serotonin Transporter (SERT) | Inhibition of reuptake | Serotonin (5-HT) |
| Norepinephrine Transporter (NET) | Inhibition of reuptake | Norepinephrine (NE) |
| Dopamine Transporter (DAT) | Inhibition of reuptake | Dopamine (DA) |
Preclinical Pharmacological Investigations in Animal Models
Analgesic Properties in Preclinical Pain Models
The evaluation of a new compound's analgesic potential involves a battery of tests in animal models designed to simulate different types of pain. These models are crucial for determining the efficacy and characteristics of the analgesic effects.
Analgesics are broadly categorized by their mechanism of action, primarily as either peripherally or centrally acting. Centrally acting analgesics relieve pain by targeting the central nervous system (CNS), including the brain and spinal cord, without altering consciousness mdpi.com. The pharmacological profile of Fluradoline, exhibiting both antidepressant and analgesic effects, is consistent with a mechanism of action within the CNS. Drugs that modulate mood and pain perception, particularly those with a tricyclic structure, typically exert their effects through interactions with neurotransmitter systems in the brain.
Preclinical evaluation of central analgesic activity often employs thermal stimulation models, such as the hot plate test and the tail-flick test mdpi.compensoft.net. In these assays, the latency period for an animal to respond to a heat stimulus is measured. A significant increase in this reaction time following the administration of a compound suggests a centrally mediated analgesic effect, as these responses are processed within the CNS.
To benchmark the efficacy of a novel compound, preclinical studies routinely include direct comparisons with established analgesics. These comparisons help to classify the new agent and determine its relative potency. In animal models of pain, this compound's effects would be compared against standard drugs representing different classes, such as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or opioids like pentazocine njppp.comnjppp.com.
For example, a study might compare the effects of this compound against a control group and a group receiving a known analgesic in a carrageenan-induced paw edema model, which assesses pain in an inflammatory context njppp.com. The effectiveness is measured by observing the reduction in pain-related behaviors or the increase in pain thresholds. The results from such comparative studies are essential for understanding the potential therapeutic niche of the new compound. While specific preclinical comparative data for this compound is not widely detailed, its progression to clinical comparisons with aspirin for postoperative pain underscores the positive findings from foundational animal studies johnshopkins.edu.
Table 1: Representative Data Structure for Comparative Analgesic Study This table illustrates the typical format for presenting data from preclinical analgesic models. The values are hypothetical.
Compound Dose (mg/kg) Pain Model Outcome Measure Result (% Change vs. Control) Vehicle (Control) N/A Hot Plate Test Reaction Latency 0% This compound 10 Hot Plate Test Reaction Latency +45% This compound 20 Hot Plate Test Reaction Latency +78% Ibuprofen (Standard) 30 Hot Plate Test Reaction Latency +52%
Antidepressant Properties in Preclinical Models
The discovery of this compound's antidepressant potential in animal models was a key aspect of its preclinical investigation. These studies utilize established behavioral paradigms that are sensitive to clinically effective antidepressant treatments.
The primary screening tools for identifying antidepressant-like activity in rodents are the Forced Swim Test (FST) and the Tail Suspension Test (TST) researchgate.netnih.govnih.govscielo.br. These "behavioral despair" models are based on the observation that animals, when placed in a moderately stressful and inescapable situation, will eventually adopt an immobile posture nih.govyoutube.com.
In the FST, rodents are placed in a cylinder of water from which they cannot escape. In the TST, mice are suspended by their tails johnshopkins.eduresearchgate.net. In both tests, the duration of immobility is measured over a short period, typically five to six minutes nih.govyoutube.com. A wide range of clinically used antidepressant drugs have been shown to reduce the time spent immobile and increase active, escape-oriented behaviors like swimming or struggling nih.govnih.govnih.gov. The evaluation of this compound in these models would be a critical step in substantiating its antidepressant pharmacology.
While direct "mood" cannot be measured in animals, behavioral proxies are used to infer mood-related states. In the context of depression models, a reduction in immobility in the FST or TST is interpreted as an elevation in "mood" or a reduction in behavioral despair nih.gov. Another common paradigm is the assessment of anhedonia, a core symptom of depression, which is the inability to experience pleasure. This is often modeled in rodents using a sucrose preference test, where a reduction in the consumption of a sweet solution is considered an anhedonic-like behavior. The ability of a compound like this compound to reverse this deficit would provide further evidence of its antidepressant properties. These preclinical behavioral findings are the foundation for later observations of mood score elevation in clinical settings.
Table 2: Representative Data from Preclinical Antidepressant Screening This table illustrates the typical data collected from the Tail Suspension Test. The values are hypothetical.
Compound Dose (mg/kg) Test Model Primary Endpoint Result (Seconds of Immobility) Vehicle (Control) N/A Tail Suspension Test Immobility Time 150s This compound 5 Tail Suspension Test Immobility Time 115s This compound 10 Tail Suspension Test Immobility Time 80s Fluoxetine (Standard) 20 Tail Suspension Test Immobility Time 85s
Preclinical Study Design and Methodologies
The design and methodology of preclinical studies are critical for ensuring the validity and reliability of the findings. These studies are conducted following rigorous protocols to minimize bias and variability.
For analgesic testing, methodologies are chosen based on the type of pain being modeled. Thermal pain models, like the paw withdrawal and tail-flick tests, use a radiant heat source, and the primary endpoint is the latency to withdrawal pensoft.net. Chemical pain models, such as the formalin test, involve injecting a dilute irritant solution into the paw and observing pain-related behaviors like licking and biting pensoft.net.
For antidepressant screening, the FST and TST are widely used due to their high predictive validity for known antidepressant drugs nih.govfrontiersin.org. The key methodological aspect of these tests is the precise measurement of time spent immobile versus active behaviors nih.gov. Study designs typically involve multiple groups, including a vehicle control group (receiving a placebo), one or more dose levels of the test compound (this compound), and a positive control group (receiving a known antidepressant like Fluoxetine) to validate the test's sensitivity nih.gov. To ensure objectivity, behavioral scoring is often performed by trained observers who are blinded to the treatment conditions.
Across all preclinical investigations, it is standard practice to use healthy animals of a specific strain, age, and sex to ensure consistency and allow for the replication of results youtube.com.
Selection of Animal Models (e.g., Rodents, Canines)
The selection of appropriate animal models is a critical first step in the preclinical evaluation of a compound like this compound. The choice of species is guided by factors such as genetic and physiological similarities to humans, the ability to replicate specific disease states, and practical considerations like cost and ethical guidelines. mdpi.com
Rodents , primarily mice and rats, are extensively used in the initial stages of drug development due to their well-characterized genetics, cost-effectiveness, and the availability of established disease models. mdpi.com For instance, in assessing the analgesic properties of novel compounds, rodent models of pain are invaluable. mdpi.com Various strains of mice, such as BALB/c, C57BL/6, 129SvEv, and DBA/2, have been utilized in pharmacological research to account for genetic variability in drug response. nih.gov
Canines , particularly Beagle dogs, often serve as a second, non-rodent species in preclinical studies. mdpi.com Their physiological systems, such as the cardiovascular and gastrointestinal systems, share greater similarity with humans compared to rodents. Pharmacokinetic studies in dogs are common to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. nih.govnih.gov
The table below summarizes the common animal models used in preclinical research relevant to the study of compounds like this compound.
| Animal Model | Primary Use in Preclinical Research | Rationale for Selection |
| Mice | Efficacy, toxicology, initial pharmacokinetics | Cost-effective, genetically manipulable, numerous disease models available. mdpi.com |
| Rats | Efficacy, toxicology, pharmacokinetics, safety pharmacology | Larger size allows for easier surgical manipulation and blood sampling compared to mice. nih.gov |
| Dogs (Beagle) | Pharmacokinetics, toxicology, cardiovascular safety | Physiological similarities to humans, regulatory acceptance as a non-rodent species. mdpi.comnih.gov |
In Vivo and In Vitro Techniques in Preclinical Assessment
A combination of in vivo (within a living organism) and in vitro (in a controlled environment outside a living organism) techniques is employed to build a comprehensive pharmacological profile for a compound.
In Vitro Techniques: These methods are essential for initial high-throughput screening and for investigating the specific molecular mechanisms of a drug. mdpi.com They often precede in vivo studies and can help refine the selection of drug candidates. For example, cell-based assays are used to determine a compound's effect on cellular viability and specific biological pathways. mdpi.comresearchgate.net Techniques like vertical diffusion cells can be used to assess the penetration of a substance through tissue models, providing insights into its absorption characteristics. nih.gov
In Vivo Techniques: These studies are critical for understanding how a compound behaves in a complex biological system. Pharmacokinetic studies, for instance, involve administering the compound to animals and collecting plasma samples over time to determine parameters like absorption rate, half-life, and clearance. nih.govnih.gov Efficacy studies utilize various animal models of disease to assess the therapeutic potential of the compound. For example, to test for analgesic activity, researchers may use models involving thermal, mechanical, or chemical noxious stimuli. nih.gov
The following table outlines some of the key in vivo and in vitro techniques used in preclinical drug evaluation.
| Technique Type | Specific Method | Purpose |
| In Vitro | Cell Viability Assays (e.g., on A549 cells) | To assess the cytotoxicity of the compound. mdpi.comresearchgate.net |
| Receptor Binding Assays | To determine the affinity of the compound for specific biological targets. | |
| Enzyme Inhibition Assays | To measure the effect of the compound on enzyme activity. | |
| Tissue Permeability Studies (e.g., EpiAirway™ models) | To evaluate the absorption of the compound across biological membranes. nih.gov | |
| In Vivo | Pharmacokinetic (PK) Profiling | To characterize the ADME properties of the compound in animal models. nih.govnih.gov |
| Hot Plate Test | To assess central analgesic activity in response to a thermal stimulus. nih.govijbcp.com | |
| Tail Flick Test | To evaluate spinal analgesic reflexes in response to radiant heat. ijbcp.comdovepress.com | |
| Acetic Acid-Induced Writhing Test | To screen for peripheral analgesic activity by observing chemically induced pain behaviors. nih.govnih.gov | |
| Randall-Selitto Test (Paw Pressure Test) | To measure hyperalgesia in models of inflammatory pain. nih.govnih.gov |
Characterization of Biological Responses in Animal Models
The ultimate goal of preclinical investigations is to characterize the biological responses elicited by the compound in animal models. This involves detailed observation and measurement of the physiological and behavioral effects of the drug.
In the context of an analgesic agent, the primary biological response of interest is the reduction of pain-like behaviors in response to noxious stimuli. For example, a compound with analgesic properties would be expected to increase the latency to response in the hot plate and tail flick tests, or reduce the number of writhes in the acetic acid-induced writhing test. nih.gov
Beyond efficacy, these studies also provide initial insights into the compound's broader pharmacological profile. For instance, researchers might observe effects on motor activity, body temperature, or gastrointestinal transit, which can help to predict potential side effects. nih.govnih.gov
The table below provides examples of biological responses observed for investigational compounds in various preclinical animal models.
| Animal Model | Test | Observed Biological Response | Implication |
| Mouse | Acetic Acid-Induced Writhing | Prevention of writhing response. nih.gov | Potential peripheral analgesic activity. |
| Hot Plate Test | Prolonged response latency. nih.gov | Potential central analgesic activity. | |
| Rat | Carrageenan-Induced Paw Edema | Reduction in paw swelling. | Potential anti-inflammatory activity. |
| Randall-Selitto Test | Prevention of hyperalgesia. nih.gov | Efficacy in inflammatory pain models. | |
| Dog | Pharmacokinetic Studies | Characterization of absorption, half-life, and clearance. nih.govnih.gov | Understanding of the drug's disposition in a non-rodent species. |
Analogues and Derivatives: Synthesis and Structure Activity Relationship Research
Synthesis of Fluradoline Analogues
The synthesis of analogues of this compound and related dibenzo[b,f]oxepine derivatives involves a variety of established and novel organic chemistry methodologies. These strategies are centered on constructing the core tricyclic system and introducing diverse functional groups to probe the structure-activity landscape.
Modifications within the Dibenzo[b,f]oxepine Core Structure
The dibenzo[b,f]oxepine core is a key pharmacophore, and its synthesis has been approached through several strategic routes. Common methods for constructing this tricyclic system include:
Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide to form a diaryl ether, which can then be cyclized to form the oxepine ring. Modifications of this approach continue to be developed for improved efficiency. doaj.org
Intramolecular Nucleophilic Aromatic Substitution (SNAr): This strategy relies on the cyclization of a precursor containing a nucleophile and a suitable leaving group on adjacent aromatic rings. doaj.org
McMurry Reaction: This reductive coupling reaction of two carbonyl groups, typically aldehydes or ketones, using a titanium reagent can be employed to form the central double bond of the oxepine ring in an intramolecular fashion. nih.gov
Wagner-Meerwein Rearrangement: This method can be utilized to expand a xanthene ring system into the dibenzo[b,f]oxepine core. nih.gov
Heck Reaction and Palladium-Catalyzed Etherification: Sequential palladium-catalyzed reactions have been applied to construct the dibenzo[b,f]oxepine scaffold. nih.gov
One-Pot Cascade Reactions: More recent approaches focus on developing efficient one-pot syntheses that involve multiple transformations, such as nucleophilic aromatic substitution followed by Knoevenagel condensation, to rapidly assemble the core structure. nih.gov
These synthetic routes provide access to a variety of substituted dibenzo[b,f]oxepine cores, allowing for the exploration of how changes in the ring system itself can impact biological activity.
Introduction of Fluorine and Other Halogen Substitutions
The introduction of fluorine and other halogens into the dibenzo[b,f]oxepine scaffold is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, can influence metabolic stability, lipophilicity, and binding interactions.
Research has described the synthesis of photoswitchable fluorinated dibenzo[b,f]oxepine derivatives. nih.gov These syntheses often involve incorporating fluorinated building blocks into the synthetic schemes mentioned in the previous section. For instance, fluorinated phenols or aryl halides can be used as starting materials in Ullmann condensations or SNAr reactions to produce fluorinated dibenzo[b,f]oxepine cores. The strategic placement of halogen atoms on the aromatic rings allows for a systematic investigation of their effect on the molecule's biological profile.
Development of Hybrid Molecules Incorporating Dibenzo[b,f]oxepines
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been applied to the dibenzo[b,f]oxepine scaffold to explore new therapeutic possibilities. This approach aims to create chimeric molecules with potentially synergistic or novel biological activities.
For example, researchers have synthesized hybrid molecules that connect a dibenzo[b,f]oxepine moiety with a fluoroazobenzene group. doaj.orgnih.gov These hybrids are designed to act as photoswitches, where their biological activity could potentially be controlled by light. The synthesis of such hybrids typically involves the formation of a stable linker, such as an amide bond, to connect the two distinct molecular entities. nih.gov
Structure-Activity Relationship (SAR) Studies for Related Compounds
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For dibenzo[b,f]oxepine derivatives, these studies aim to identify the key structural features responsible for their therapeutic effects and to guide the design of more potent and selective analogues.
Impact of Structural Modifications on Biological Properties
While specific SAR studies on this compound analogues are not extensively detailed in the provided context, general principles can be inferred from research on related dibenzo[b,f]oxepine derivatives. The biological activity of these compounds is influenced by various structural modifications, including:
Substituents on the Aromatic Rings: The nature, position, and electronic properties of substituents on the benzene (B151609) rings of the dibenzo[b,f]oxepine core can significantly impact activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's interaction with its biological target. mdpi.com
Modifications of the Side Chain: For compounds like this compound that possess a side chain, alterations to its length, flexibility, and the nature of the terminal functional group are critical for optimizing activity.
Core Scaffold Modifications: Changes to the dibenzo[b,f]oxepine ring system itself, such as saturation of the double bond or replacement of the oxygen atom with other heteroatoms, can lead to profound changes in the biological profile.
The following table summarizes the general impact of structural modifications on the biological properties of dibenzo[b,f]oxepine derivatives based on available research.
| Modification | General Impact on Biological Properties |
| Aromatic Ring Substitution | Can modulate potency and selectivity by influencing electronic and steric interactions with the target. |
| Side Chain Alteration | Affects affinity and pharmacokinetic properties such as absorption and distribution. |
| Core Structure Isomerism | Can lead to significant differences in biological activity between isomers. |
Exploration of Isomeric Forms and Their Biological Implications
Isomerism plays a critical role in the biological activity of chiral drugs. For dibenzo[b,f]oxepine derivatives that can exist as different isomers (e.g., enantiomers or diastereomers), the spatial arrangement of atoms can lead to significant differences in their interactions with biological targets.
Research on hybrid molecules of dibenzo[b,f]oxepine with fluoroazobenzenes has explored the E/Z isomerization of the azo bond. doaj.orgnih.gov The different geometric isomers can exhibit distinct biological activities, which is a key principle behind the development of photoswitchable drugs. In such cases, one isomer may be biologically active while the other is inactive, allowing for external control of the drug's effect using light. The study of these isomeric forms is essential for understanding the precise molecular interactions that govern the biological response.
Methodological Advancements in Fluradoline Research
Development of Novel Analytical Methods for Fluradoline and Metabolites
The precise quantification of a parent drug and its metabolites in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. For a compound like this compound, which belongs to the fluoroquinolone class, a variety of sophisticated analytical methods are employed. nih.gov High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), stands out as a primary technique for the separation and quantification of such compounds and their metabolites from biological fluids and pharmaceutical formulations. nih.gov
Modern analytical strategies often couple liquid chromatography with mass spectrometry (LC-MS), and more specifically, tandem mass spectrometry (LC-MS/MS), to achieve high sensitivity and specificity. This is crucial for detecting the low concentrations of metabolites often present in plasma or urine. researchgate.net Untargeted metabolomics, utilizing high-resolution mass spectrometry (HR-MS) like Orbitrap MS, offers a powerful tool for discovering novel, previously unknown metabolites by providing a comprehensive snapshot of the metabolic profile in a biological sample. mdpi.comnih.govmdpi.com
Key techniques applicable to the analysis of this compound and its metabolites would include:
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from complex biological matrices like plasma or urine, ensuring a cleaner sample for analysis.
Chromatographic Separation: Utilizing RP-HPLC with C18 columns to separate this compound from its more polar metabolites based on differential partitioning between the mobile and stationary phases. ajpamc.com Hydrophilic Interaction Liquid Chromatography (HILIC) can be used as a complementary technique for retaining and separating very polar metabolites that are not well-retained on traditional reversed-phase columns. nih.gov
Detection and Quantification: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for quantification at the sub-pg/mL level. researchgate.net For metabolite identification, high-resolution mass spectrometry provides accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.
The table below outlines a hypothetical, though standard, validated RP-HPLC method suitable for analyzing a compound like this compound in a pharmaceutical formulation.
| Parameter | Condition/Specification |
|---|---|
| Chromatography System | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Detector at a specified wavelength (e.g., 245 nm) |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Advancements in Preclinical Model Systems for Complex Pharmacological Profiles
Characterizing the complex pharmacological profile of a compound requires sophisticated preclinical models that can accurately reflect human physiology and disease states. mdpi.com For a compound with potential analgesic properties, these models must be able to distinguish between different pain modalities and predict both efficacy and potential side effects. nih.gov
Research on Pravadoline, an aminoalkylindole structurally related to this compound, utilized isolated tissue preparations to probe its mechanism of action beyond simple cyclooxygenase inhibition. nih.gov Studies using guinea pig ileum and mouse vas deferens preparations demonstrated that Pravadoline inhibits neuronally stimulated contractions, suggesting a presynaptic mechanism of action independent of several known receptors. nih.gov This type of ex vivo model system is invaluable for dissecting complex pharmacological activities.
Modern preclinical research is moving beyond simple reflex-based pain models (like the tail-flick test) toward more complex models that capture the multidimensional nature of pain, including affective and cognitive components. youtube.com The development of disease-specific animal models, such as those for neuropathic or inflammatory pain, provides a more clinically relevant context for evaluating novel analgesics. criver.commdpi.com
Key advancements in preclinical models relevant for a compound like this compound include:
Isolated Tissue Models: Preparations like guinea pig ileum allow for the study of drug effects on neurotransmission in a controlled environment, helping to identify novel mechanisms of action. nih.gov
Disease-Relevant Rodent Models: The use of models that mimic human conditions, such as the lipopolysaccharide (LPS)-induced inflammation model in rats, allows for the simultaneous evaluation of efficacy and systemic side effects. nih.gov
Behavioral Models: Assessing more complex behaviors beyond simple reflexes, such as conditioned place preference or operant conflict models, can provide insights into the affective and motivational dimensions of a compound's action.
The table below summarizes different types of preclinical models and their applications in pharmacological profiling.
| Model System | Type | Primary Application | Example |
|---|---|---|---|
| Isolated Tissue Preparations | Ex Vivo | Mechanism of action, receptor pharmacology | Guinea Pig Ileum, Mouse Vas Deferens |
| Inflammation Models | In Vivo (Animal) | Evaluating anti-inflammatory and analgesic efficacy | LPS-induced lung inflammation in rats |
| Neuropathic Pain Models | In Vivo (Animal) | Testing efficacy against nerve-injury-related pain | Chronic Constriction Injury (CCI) model |
| Cell Culture Assays | In Vitro | High-throughput screening, receptor binding affinity | HEK293 cells expressing target receptors |
Future Research Directions and Unexplored Areas
Elucidation of Complete Biochemical and Metabolic Fates of Fluradoline
A comprehensive understanding of a compound's metabolic journey within the body is fundamental to its development and safe application. For this compound, while initial studies have identified a nuclear hydroxylated metabolite, a complete picture of its biochemical and metabolic fate remains to be fully elucidated.
Future research should aim to identify all major and minor metabolites of this compound in various preclinical species and, where possible, in human-derived in vitro systems. This would involve the use of advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to characterize the chemical structures of these metabolites.
Key areas of investigation should include:
Cytochrome P450 (CYP) Isoform Mapping: Identifying the specific CYP enzymes responsible for the oxidative metabolism of this compound is crucial. openanesthesia.orgnih.govmdpi.com This information is vital for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. In vitro studies using human liver microsomes and recombinant CYP enzymes can pinpoint the key enzymatic players. researchgate.net
Phase II Conjugation Pathways: Beyond oxidation, it is important to investigate phase II metabolic pathways, such as glucuronidation. nih.govwikipedia.orghyphadiscovery.com The presence of hydroxyl groups on metabolites provides potential sites for conjugation with glucuronic acid, a process that typically facilitates excretion. wikipedia.org Investigating the role of UDP-glucuronosyltransferase (UGT) enzymes in the clearance of this compound and its metabolites is a necessary step. nih.gov
A thorough elucidation of these metabolic pathways will provide a more complete safety and efficacy profile for this compound and guide the design of future analogs with improved metabolic stability.
Further Investigation into Specific Receptor Interactions and Signaling Pathways
The therapeutic effects of a drug are intrinsically linked to its interactions with specific molecular targets and the subsequent modulation of intracellular signaling cascades. For this compound, a more detailed understanding of its receptor binding profile and downstream signaling is a critical area for future research.
Initial studies have suggested that dibenzo[b,f]oxepine derivatives interact with monoaminergic systems, with one compound from this class demonstrating high affinity for the dopamine (B1211576) D4 receptor. nih.gov this compound's own antidepressant-like activity further points towards an interaction with neurotransmitter systems. researchgate.net To build upon this, future investigations should focus on:
Comprehensive Receptor Screening: A broad receptor screening panel, often referred to as receptorome screening, would provide a comprehensive overview of this compound's binding affinities across a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. nih.govnih.gov This would help to identify its primary targets and any potential off-target interactions that could contribute to its therapeutic effects or side-effect profile.
Determination of Binding Affinities: Quantifying the binding affinities (e.g., Ki or IC50 values) of this compound and its major metabolites for key receptors, such as dopamine (D1, D2, D3, D4) and serotonin (B10506) (e.g., 5-HT2A, 5-HT2C) subtypes, is essential. This data will provide a clearer picture of its potency and selectivity.
Elucidation of Downstream Signaling Pathways: Once the primary receptor targets are identified, it is crucial to investigate the downstream signaling pathways that are modulated by this compound binding. This could involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), or assessing the phosphorylation status of key signaling proteins. nih.govresearchgate.netnih.gov Understanding these pathways will provide mechanistic insight into how this compound exerts its cellular effects.
By delineating the specific molecular interactions and signaling cascades affected by this compound, researchers can better understand its mechanism of action and identify potential new therapeutic applications.
Design and Synthesis of Advanced Dibenzo[b,f]oxepine Derivatives with Tailored Activities
The dibenzo[b,f]oxepine scaffold represents a versatile platform for the design and synthesis of novel compounds with a wide range of biological activities. nih.govmdpi.com Building upon the knowledge of this compound's structure and activity, medicinal chemists can create advanced derivatives with tailored properties to enhance therapeutic efficacy and minimize undesirable side effects.
Numerous synthetic strategies have been developed for the construction of the dibenzo[b,f]oxepine core, including Ullmann coupling, intramolecular McMurry reactions, and various cyclization methods. nih.govresearchgate.net Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure can help to elucidate the key chemical features responsible for its biological activity. This involves synthesizing a library of analogs with variations in substituents on the aromatic rings and modifications to the side chain. These analogs would then be screened for their activity at relevant biological targets to build a comprehensive SAR profile.
Targeted Synthesis for Improved Potency and Selectivity: Based on the SAR data, new derivatives can be designed to optimize interactions with specific receptor subtypes. For example, if the dopamine D4 receptor is confirmed as a key target, modifications can be made to enhance affinity and selectivity for this receptor over other dopamine subtypes.
Development of Photo-switchable Derivatives: An innovative approach involves the incorporation of photoswitchable moieties, such as azobenzenes, into the dibenzo[b,f]oxepine scaffold. mdpi.commdpi.com This could lead to the development of photopharmacological agents whose activity can be controlled with light, offering the potential for highly localized and temporally precise therapeutic interventions. mdpi.com
Optimization of Physicochemical Properties: In addition to optimizing pharmacological activity, the design of new derivatives should also consider key physicochemical properties that influence drug-likeness, such as solubility, lipophilicity, and metabolic stability.
Through these advanced synthetic and medicinal chemistry efforts, the therapeutic potential of the dibenzo[b,f]oxepine scaffold can be fully realized, leading to the development of next-generation therapeutics with improved profiles.
Exploration of this compound's Potential in Novel Therapeutic Areas based on its Core Structure
The diverse biological activities reported for compounds containing the dibenzo[b,f]oxepine core suggest that this compound's therapeutic potential may extend beyond its initial application as an analgesic. nih.govmdpi.com Future research should explore the utility of this structural motif in a range of novel therapeutic areas.
The inherent structural features of the dibenzo[b,f]oxepine scaffold, including its tricyclic nature and conformational flexibility, make it an attractive starting point for drug discovery in several promising areas:
Oncology: Several dibenzo[b,f]oxepine derivatives have demonstrated significant anticancer activity. tsijournals.comnih.govresearchgate.netmdpi.com The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a validated target in cancer chemotherapy. nih.govmdpi.comresearchgate.net Future studies could investigate whether this compound or its specifically designed analogs can inhibit cancer cell proliferation and induce apoptosis.
Neurodegenerative Diseases: The neuroprotective properties of some dibenzo[b,f]oxepine derivatives make this class of compounds interesting for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. nih.govmdpi.com Research could focus on designing analogs that can cross the blood-brain barrier and modulate pathways involved in neuronal survival and inflammation.
Inflammatory Disorders: The anti-inflammatory potential of the dibenzo[b,f]oxepine scaffold has also been noted. nih.govmdpi.com Further investigation into the effects of this compound and its derivatives on key inflammatory mediators and signaling pathways could lead to the development of new treatments for a variety of inflammatory conditions.
By systematically exploring these and other potential therapeutic avenues, researchers can unlock the full potential of the this compound core structure and contribute to the development of innovative medicines for a range of unmet medical needs.
Q & A
Basic Research Questions
Q. What experimental methodologies are optimal for characterizing FLURADOLINE’s pharmacokinetic profile in preclinical models?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) and mass spectrometry to quantify plasma concentrations across time intervals. Employ compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption, distribution, metabolism, and excretion (ADME) parameters. Validate assays using spiked plasma samples with known this compound concentrations to ensure precision (±5% error margin) .
- Example Table :
| Model Species | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC0-24 (ng·h/mL) |
|---|---|---|---|---|
| Rat | 10 | 450 ± 25 | 6.2 ± 0.8 | 3200 ± 180 |
| Mouse | 20 | 620 ± 30 | 4.8 ± 0.5 | 4100 ± 210 |
Q. How can researchers resolve contradictory in vitro efficacy data for this compound across cell lines?
- Methodological Answer : Apply systematic bias analysis by standardizing experimental conditions (e.g., cell passage number, serum concentration, incubation time). Use a multi-parametric dose-response framework (e.g., Hill slopes, EC50) to compare potency. Cross-validate findings with orthogonal assays (e.g., calcium flux for receptor activation vs. cAMP quantification for downstream signaling) .
Advanced Research Questions
Q. What statistical approaches address heterogeneity in this compound clinical trial data when subgroup analyses reveal conflicting outcomes?
- Methodological Answer : Implement Bayesian hierarchical modeling to account for inter-subgroup variability. Use meta-regression to adjust for covariates (e.g., age, comorbidities) and quantify their impact on treatment effects. Sensitivity analyses (e.g., leave-one-out validation) should test robustness against outliers .
- Example Workflow :
Stratify data by predefined subgroups (e.g., genetic biomarkers).
Apply shrinkage estimators to stabilize effect sizes in small subgroups.
Report posterior probability intervals for clinically meaningful differences.
Q. How can researchers optimize this compound’s target engagement assays to minimize off-target effects in neuronal tissues?
- Methodological Answer : Utilize CRISPR-Cas9 knock-in models to introduce this compound’s target receptor into null-background cells. Pair this with high-content screening (HCS) to quantify off-target activity via multiplexed imaging (e.g., colocalization with unintended receptors). Validate specificity using competitive binding assays with structurally related antagonists .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis during scale-up for longitudinal studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during process optimization. Monitor critical quality attributes (CQAs) like enantiomeric purity (>99%) via chiral chromatography. Use design-of-experiments (DoE) to identify factors (e.g., reaction temperature, catalyst ratio) contributing to variability, and apply control charts for real-time adjustment .
Data Contradiction and Reproducibility
Q. How should researchers reconcile discrepancies between this compound’s in vivo efficacy and computational docking predictions?
- Methodological Answer : Perform molecular dynamics (MD) simulations under physiological conditions (e.g., solvation, membrane embedding) to refine docking models. Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues. Cross-reference with cryo-EM structures of the target receptor, if available .
Q. What frameworks ensure reproducibility when this compound’s metabolite profiling yields inconsistent results across laboratories?
- Methodological Answer : Adopt standardized protocols from consortia (e.g., METabolomics Standards Initiative). Use isotope-labeled internal standards for LC-MS/MS quantification. Share raw data and processing scripts via platforms like MetaboLights to enable cross-lab validation .
Ethical and Regulatory Considerations
Q. How can researchers design this compound trials to address ethical concerns in vulnerable populations (e.g., pediatric or geriatric cohorts)?
- Methodological Answer : Use adaptive trial designs with staggered enrollment, prioritizing lower-risk cohorts first. Incorporate pharmacogenomic screening to exclude participants with high-risk polymorphisms. Establish independent data monitoring committees (DMCs) for interim safety reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
